

An In-depth Technical Guide to Di(2-ethylhexyl) azelate-d14

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Compound of Interest

Compound Name: Di(2-ethylhexyl) azelate-d14

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Di(2-ethylhexyl) azelate-d14**, a deuterated internal standard crucial for the quantitative analysis of its non-labeled counterpart, Di(2-ethylhexyl) azelate (DOZ). The information presented herein is intended to support research and analytical applications.

Chemical Identity and Physicochemical Properties

Di(2-ethylhexyl) azelate-d14 is a stable, isotopically labeled form of Di(2-ethylhexyl) azelate, a widely used plasticizer. The "-d14" designation indicates that fourteen hydrogen atoms on the two 2-ethylhexyl chains have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the parent compound but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.

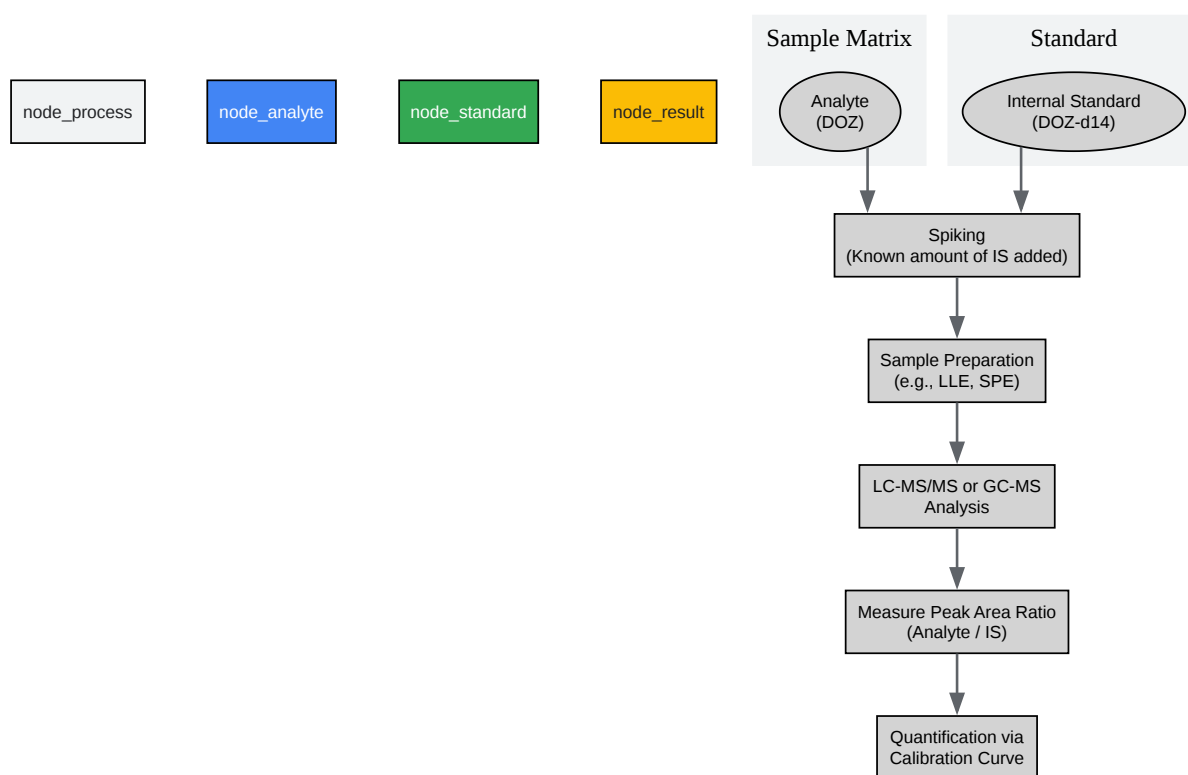
Table 1: Physicochemical Properties of **Di(2-ethylhexyl) azelate-d14**

Property	Value
Chemical Name	Di(2-ethylhexyl-3,3,4,5,6,7,7-d7) azelate
Synonyms	DOZ-d14
Molecular Formula	C ₂₅ H ₃₄ D ₁₄ O ₄
Molecular Weight	428.73 g/mol
CAS Number	1007205-09-5
Appearance	Colorless to Light Yellow Oil
Purity	Typically ≥98%
Isotopic Purity	Deuterium incorporation typically ≥99%
Solubility	Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.

Primary Application: Internal Standard for Quantitative Analysis

The principal application of **Di(2-ethylhexyl) azelate-d14** is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high precision and accuracy.

Logical Framework for Isotope Dilution Mass Spectrometry



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Caption: Logical workflow of isotope dilution analysis using an internal standard.

By adding a known quantity of DOZ-d14 to a sample, any loss of the target analyte (DOZ) during sample preparation and analysis can be accurately corrected. This is because the deuterated standard has nearly identical chemical and physical properties to the analyte, ensuring they behave similarly throughout the experimental process.

Experimental Protocols: Quantification in Biological Matrices

The following is a representative protocol for the quantification of Di(2-ethylhexyl) azelate in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1 Materials and Reagents

- Di(2-ethylhexyl) azelate (analytical standard)
- **Di(2-ethylhexyl) azelate-d14** (internal standard)
- LC-MS grade methanol, acetonitrile, and water
- Formic acid
- Human serum samples
- 96-well protein precipitation plate

3.2 Sample Preparation

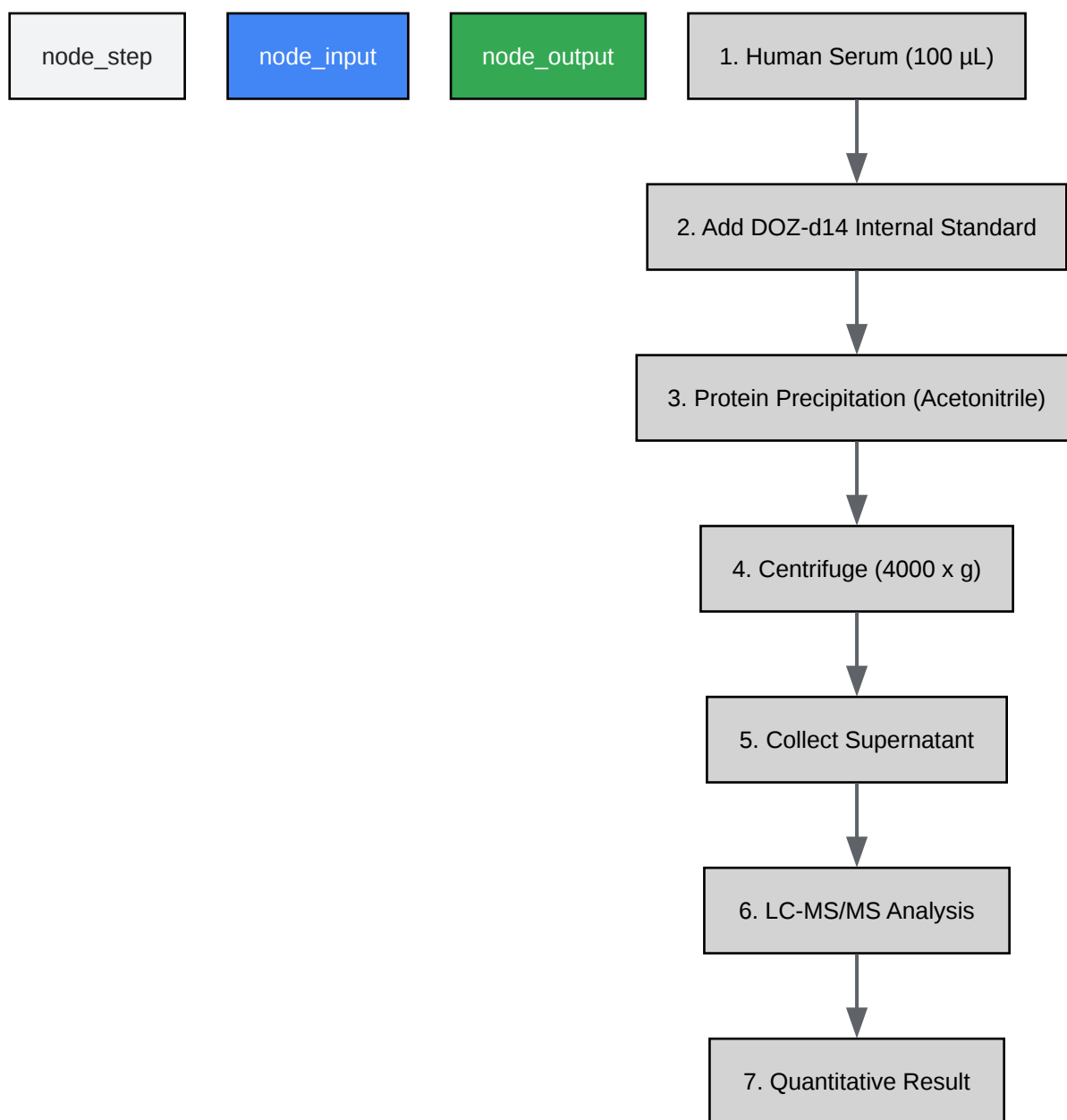
- Spiking: To 100 μ L of serum in a 96-well plate, add 10 μ L of the **Di(2-ethylhexyl) azelate-d14** internal standard solution (e.g., 50 ng/mL in methanol).
- Protein Precipitation: Add 300 μ L of cold acetonitrile containing 0.1% formic acid to each well.
- Mixing: Mix thoroughly on a plate shaker for 10 minutes.
- Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C.
- Supernatant Transfer: Carefully transfer 200 μ L of the supernatant to a clean 96-well plate for analysis.

3.3 LC-MS/MS Instrumentation and Conditions

Table 2: Example LC-MS/MS Parameters

Parameter	Setting
LC System	High-Performance Liquid Chromatography (HPLC) system
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Start at 70% B, increase to 98% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate	0.4 mL/min
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	DOZ: Precursor ion → Product ion (e.g., m/z 413.4 → 113.1) DOZ-d14: Precursor ion → Product ion (e.g., m/z 427.4 → 113.1)
Collision Energy	Optimized for each transition

Experimental Workflow Diagram



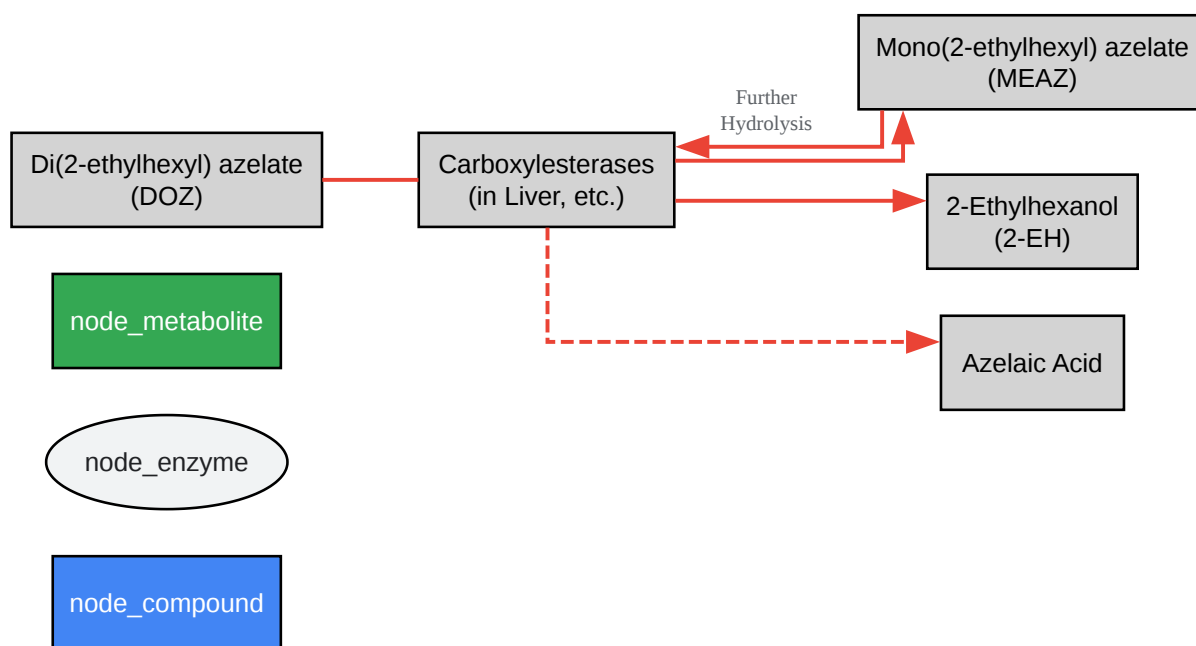
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Caption: Step-by-step workflow for serum sample preparation and analysis.

Metabolic Pathway Considerations

While **Di(2-ethylhexyl) azelate-d14** is an analytical tool, understanding the metabolic fate of the parent compound is essential for interpreting biomonitoring data. The primary metabolic pathway for DOZ involves enzymatic hydrolysis of the ester bonds.

Metabolic Hydrolysis of Di(2-ethylhexyl) azelate



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Caption: Simplified metabolic pathway of DOZ via ester hydrolysis.

The hydrolysis of DOZ yields mono(2-ethylhexyl) azelate (MEAZ) and 2-ethylhexanol (2-EH). Further hydrolysis of MEAZ produces azelaic acid. These metabolites can then undergo further phase II metabolism (e.g., glucuronidation) before excretion. Quantitative methods may target both the parent compound and its primary metabolites to assess exposure.

Conclusion

Di(2-ethylhexyl) azelate-d14 is an indispensable tool for the accurate quantification of the plasticizer DOZ in complex matrices. Its use in isotope dilution mass spectrometry provides the high level of analytical confidence required in clinical research, environmental monitoring, and regulatory compliance. The protocols and data presented in this guide offer a foundational framework for the application of this critical internal standard.

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